Sedecamycin
Description
Historical Context and Discovery within the Lankacidin Group
Sedecamycin (B1681718), also known as lankacidin A, is part of the lankacidin group of antibiotics. nih.govresearchgate.net This group of structurally fascinating nitrogen-containing macrolides is produced by various strains of actinomycetes. acs.org The discovery of this group, including sedecamycin, has contributed to the broader understanding of microbial secondary metabolites and their antibacterial properties. Sedecamycin itself was designated as a feed additive on June 22, 1993. famic.go.jp
Classification and Structural Characterization within Macrocyclic Antibiotics
Sedecamycin is classified as a neutral seventeen-membered macrolide antibiotic. rroij.commedkoo.com Macrolides are a class of natural products characterized by a large macrocyclic lactone ring. wikipedia.org The chemical structure of sedecamycin features a 17-membered ring and it is a hydrophobic compound. rroij.com Its molecular formula is C27H35NO8 and it has a molecular weight of 501.573 g/mol . lookchem.com The absolute configurations of the pyruvamido β-keto-δ-lactone motifs found in both lankacidin C and its monoacetate, lankacidin A (sedecamycin), were determined through X-ray crystallographic analysis of their hydrazone derivatives. acs.org
Producing Microorganisms and Natural Occurrence of Sedecamycin
Sedecamycin is naturally produced by the microorganism Streptomyces rochei var. volubilis. acs.orgfamic.go.jprroij.com This and other actinomycete strains are the natural sources of the lankacidin-group antibiotics. acs.org These bacteria are commonly found in soil and are known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,20+,21-,22-,23-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBAGMWJRMBEO-VGBMZARNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102648-23-7, 23477-98-7 | |
| Record name | Antibiotic T-2636 B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102648237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEDECAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLK252Z51F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways of Sedecamycin
Elucidation of Precursor Building Blocks
The assembly of the complex Sedecamycin (B1681718) scaffold begins with specific starter and extender units. The biosynthesis is initiated with a proposed starter unit of lactoyl-acyl carrier protein (ACP), which is derived from 1,3-bisphosphoglycerate. researchgate.net The subsequent elongation of the polyketide chain is accomplished through the sequential addition of extender units, which are primarily malonyl-CoA. tandfonline.commdpi.com The incorporation of these fundamental building blocks is a crucial first step, setting the stage for the elaborate series of reactions that follow.
Enzymatic Catalysis in Sedecamycin Formation
The transformation of simple precursors into the intricate structure of Sedecamycin is orchestrated by a suite of highly specialized enzymes. This enzymatic cascade includes a remarkable polyketide synthase system and a series of tailoring enzymes that modify the nascent polyketide chain.
Polyketide Synthase Involvement in Macrocyclization
The biosynthesis of Sedecamycin, also known as lankacidin A, is distinguished by a "modular-iterative mixed" polyketide synthase (PKS) system. nih.govnih.govresearchgate.net This system deviates from the canonical assembly-line logic of typical modular PKSs. Specifically, one of the PKS modules, LkcC, is employed iteratively for four cycles of chain elongation. tandfonline.comnih.gov In contrast, the other PKS modules, including the non-ribosomal peptide synthetase (NRPS)-PKS hybrid LkcA and the PKSs LkcF and LkcG, are utilized in a modular fashion, each performing a single extension and modification cycle. tandfonline.comnih.gov This unusual combination allows for the efficient construction of the complex carbon backbone from a limited set of enzymatic domains.
The PKS system is comprised of essential domains such as ketosynthase (KS), which catalyzes the carbon-carbon bond-forming Claisen condensation, and acyl carrier protein (ACP), which tethers the growing polyketide chain. nih.gov Additionally, modifying domains including ketoreductase (KR), dehydratase (DH), and a C-methyltransferase (MT) domain within LkcC are responsible for the site-specific reduction of keto groups and the introduction of methyl branches, respectively. nih.govtandfonline.com
A key step in the formation of the characteristic 17-membered ring of Sedecamycin is the macrocyclization event. This is not a typical lactonization but rather a carbon-carbon bond formation between C-2 and C-18. tandfonline.com This crucial reaction is catalyzed by the amine oxidase LkcE. nih.gov It is proposed that LkcE oxidizes the amide at C-18 of an acyclic precursor to an N-acyliminium ion. tandfonline.comnih.gov This reactive intermediate then undergoes a spontaneous intramolecular Mannich-type reaction, where the enolized C-2 attacks the electrophilic iminium ion, thereby closing the macrocycle. nih.gov
Post-Polyketide Modification Enzymes
Following the assembly and cyclization of the polyketide backbone by the PKS, a series of post-PKS modifications occur to yield the final bioactive Sedecamycin. One of the final and critical steps is the oxidation of the C-24 hydroxyl group of the precursor, lankacidinol A, to a ketone to form lankacidin A (Sedecamycin). This reaction is catalyzed by a pyrroloquinoline quinone (PQQ)-dependent quinoprotein dehydrogenase, identified as Orf23. researchgate.netnih.gov
Other tailoring enzymes are also involved in the maturation of the molecule. The LkcC PKS module contains a C-methyltransferase domain that is thought to be responsible for the iterative addition of four methyl groups onto the polyketide backbone. nih.govresearchgate.net Furthermore, the gene product of lkcH has been suggested as a candidate for the acetylation at the C-7 position. researchgate.net
Genetic Basis of Sedecamycin Biosynthesis
The enzymatic machinery for Sedecamycin production is encoded by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This cluster, designated as the lkc cluster, is located on a large, 210-kb linear plasmid named pSLA2-L in the producing organism, Streptomyces rochei. nih.govresearchgate.net The heterologous expression of the entire lkc cluster in a different host, Streptomyces lividans, resulted in the production of lankacidinol A, confirming that this cluster is sufficient for the synthesis of the core scaffold. nih.gov
The lkc gene cluster contains the structural genes for the PKS and NRPS-PKS enzymes (lkcA, lkcC, lkcF, lkcG), the discrete trans-acting acyltransferase (lkcD) and dehydratase (lkcB), the crucial amine oxidase for macrocyclization (lkcE), and the genes for the biosynthesis of the PQQ cofactor (lkcK-lkcO) required by the dehydrogenase Orf23. tandfonline.comtandfonline.com The organization of these genes provides a blueprint for the coordinated expression and function of the biosynthetic pathway.
Biomimetic and Chemoenzymatic Approaches to Biosynthesis
The understanding of the Sedecamycin biosynthetic pathway has inspired synthetic chemists to develop biomimetic and chemoenzymatic strategies for its production and diversification. Biomimetic syntheses often aim to replicate the key bond-forming reactions of the natural pathway. A notable example is the use of a bioinspired Mannich reaction to achieve the challenging macrocyclization, mimicking the proposed action of the LkcE enzyme. nih.govacs.org This approach has been instrumental in confirming the structures of various lankacidin congeners and exploring the stereochemical outcomes of the cyclization. acs.orgnih.gov
Chemoenzymatic approaches combine the power of chemical synthesis with the selectivity of enzymatic catalysis. For instance, the dehydrogenase Orf23 has been utilized in vitro to convert chemically synthesized monocyclic lankacidinol derivatives into their corresponding keto-derivatives. researchgate.netnih.gov This demonstrates the relaxed substrate specificity of Orf23 and opens avenues for creating novel Sedecamycin analogs with potentially improved properties by feeding modified precursors to the enzyme. researchgate.nethiroshima-u.ac.jp These strategies not only provide access to these complex molecules but also offer powerful tools to probe the biosynthetic machinery and generate novel bioactive compounds.
Molecular Mechanism of Action of Sedecamycin
Ribosomal Target Interaction and Specificity
Like all macrolide antibiotics, Sedecamycin's primary target within the bacterial cell is the ribosome, the intricate molecular machine responsible for protein synthesis. nih.gov Its action is highly specific to the large ribosomal subunit (50S), effectively halting the production of essential proteins and thereby inhibiting bacterial growth. nih.gov
Binding to the 50S Ribosomal Subunit
The antibacterial activity of macrolides stems from their ability to bind reversibly to the 50S subunit of the bacterial ribosome. wikidoc.orgwikipedia.org This binding event occurs at a single site located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. nih.govnih.gov The antibiotic molecule physically occupies a portion of this tunnel near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed. nih.govnih.gov
The binding site is composed primarily of segments of 23S ribosomal RNA (rRNA), with key nucleotide interactions stabilizing the drug's position. nih.govplos.org For macrolides in general, nucleotides such as A2058 and A2059 in domain V of the 23S rRNA are critical for this interaction. mdpi.com By lodging itself in this strategic location, Sedecamycin (B1681718) initiates a cascade of inhibitory effects that ultimately shut down protein production.
Inhibition of Peptide Bond Formation
Once bound within the ribosomal tunnel, Sedecamycin interferes with the elongation of the polypeptide chain. The traditional view was that macrolides act as simple "plugs," physically blocking the growing peptide chain once it reaches a certain length. nih.gov However, more recent evidence indicates a more sophisticated mechanism. Macrolides are now understood to be modulators of translation, whose inhibitory action is context-dependent. nih.gov
The antibiotic's presence in the exit tunnel allosterically affects the conformation and function of the peptidyl transferase center (PTC). nih.gov This interference prevents the PTC from efficiently catalyzing the formation of a peptide bond between the growing peptide chain (attached to the P-site tRNA) and the next amino acid (delivered by the A-site tRNA). nih.govnih.gov
This inhibition is not absolute but is highly dependent on the amino acid sequence of the nascent peptide. nih.govnih.gov Certain amino acid combinations are particularly problematic for the drug-bound ribosome, leading to a stall in translation. nih.govnih.gov For example, studies on other macrolides have shown that the ribosome stalls when it needs to catalyze the transfer of a nascent peptide with specific residues (like Arginine or Lysine) to a similarly charged incoming amino acid. nih.gov This selective inhibition can also cause the premature dissociation of the incomplete peptidyl-tRNA from the ribosome. wikipedia.orgnih.gov
Disruption of Ribosomal Translocation
Translocation is the critical process where the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively, to make way for the next amino acid. frontiersin.org Sedecamycin's mechanism involves the disruption of this essential step. By physically obstructing the nascent peptide exit tunnel and interfering with peptide bond formation, the antibiotic effectively inhibits the translocation of peptidyl-tRNA. wikidoc.orgtoku-e.com
The steric hindrance caused by the bound drug prevents the growing polypeptide chain from advancing, which in turn blocks the ribosome's ability to move along the mRNA transcript. nih.gov Some antibiotics that inhibit translocation achieve this by impairing the key repetitive motions of the small ribosomal subunit (SSU), such as body rotation and head swiveling, which are necessary for the ribosome's movement. biorxiv.org While the specific dynamic effects of Sedecamycin are not detailed, its role as a tunnel-blocking agent fundamentally prevents the forward progression of the ribosomal machinery.
Comparative Analysis with Other Macrolide Antibiotics
Macrolide antibiotics are classified based on the size of the macrocyclic lactone ring in their chemical structure. researchgate.net Sedecamycin is a 17-membered macrolide, distinguishing it from the more common 14-membered (e.g., Erythromycin (B1671065), Clarithromycin), 15-membered (e.g., Azithromycin), and 16-membered (e.g., Midecamycin, Tylosin) macrolides. oup.comwikidoc.orgmdpi.com This structural difference influences their activity and clinical use.
While many macrolides are used in human medicine for respiratory and soft-tissue infections, Sedecamycin has been primarily utilized in veterinary medicine, particularly for treating swine dysentery caused by Treponema hyodysenteriae. oup.comnih.govnih.gov In comparative studies against this pathogen, Sedecamycin showed potency similar to or greater than other veterinary antibiotics like carbadox, tiamulin, and lincomycin. nih.gov
The table below provides a comparison of Sedecamycin with other representative macrolides.
| Feature | Sedecamycin | Erythromycin | Azithromycin | Midecamycin |
| Lactone Ring Size | 17-membered oup.com | 14-membered wikipedia.org | 15-membered severeasthma.org.au | 16-membered mdpi.com |
| Primary Use | Veterinary (Swine Dysentery) oup.com | Human Medicine (various infections) nih.gov | Human Medicine (various infections) nih.gov | Human & Veterinary Medicine toku-e.commdpi.com |
| Mechanism | Inhibits protein synthesis via 50S subunit binding wikidoc.orgtoku-e.com | Inhibits protein synthesis via 50S subunit binding mdpi.com | Inhibits protein synthesis via 50S subunit binding nih.gov | Inhibits protein synthesis via 50S subunit binding toku-e.com |
| Key Pathogen Target | Treponema hyodysenteriae nih.gov | Streptococcus, Staphylococcus wikidoc.org | H. influenzae, atypical pneumonia pathogens nih.gov | Streptococcus, Staphylococcus toku-e.com |
This table is based on data from multiple sources and provides a general overview.
Molecular Modeling and Docking Studies of Sedecamycin-Target Complexes
While specific molecular modeling and docking studies focused exclusively on Sedecamycin are not widely available in public research, the methodology is crucial for understanding antibiotic-ribosome interactions. mdpi.comsemanticscholar.org Such computational approaches are invaluable for designing new drugs and overcoming resistance. mdpi.com
A typical molecular modeling study involves several key steps:
Structural Input : The study begins with high-resolution 3D structures of the bacterial ribosome, often obtained through X-ray crystallography or cryo-electron microscopy. mdpi.com
Ligand Preparation : A 3D model of the antibiotic molecule, in this case, Sedecamycin, is generated.
Molecular Docking : Computational algorithms are used to "dock" the Sedecamycin molecule into its binding site within the 50S ribosomal subunit's exit tunnel. semanticscholar.org This simulation predicts the most stable binding orientation (pose) and calculates a binding affinity score, which indicates the strength of the interaction. nih.gov
Interaction Analysis : The model reveals specific interactions, such as hydrogen bonds, between the antibiotic and the rRNA nucleotides or ribosomal proteins that line the tunnel. plos.org
Dynamic Simulation : Molecular dynamics (MD) simulations can further analyze the stability and dynamic behavior of the antibiotic-ribosome complex over time, providing deeper insights into how the drug affects the ribosome's function. plos.orgnih.gov
These in silico studies help elucidate the molecular basis for an antibiotic's efficacy and can explain how mutations in the ribosome confer resistance by weakening the drug's binding affinity. plos.org For ketolides, a newer class of macrolides, modeling has shown how modifications to the drug structure create additional contact points with the ribosome, helping to overcome common resistance mechanisms. plos.orgmdpi.com Similar studies on Sedecamycin could reveal unique aspects of its interaction as a 17-membered macrolide and guide the development of novel derivatives.
Preclinical in Vitro Biological Activity Studies of Sedecamycin
Antibacterial Spectrum and Potency against Diverse Bacterial Strains
Lankacidin-group antibiotics are noted for their potent antibacterial activity, primarily targeting Gram-positive bacteria through the inhibition of protein synthesis. pnas.orgasm.org They interfere with peptide bond formation by binding to the peptidyl transferase center on the large ribosomal subunit. pnas.org
Sedecamycin (B1681718) and its congeners have demonstrated significant efficacy against various Gram-positive bacteria, including strains that exhibit resistance to other classes of antibiotics. nih.gov While extensive Minimum Inhibitory Concentration (MIC) data for sedecamycin against a broad panel of Gram-positive organisms is not widely detailed in available literature, specific findings highlight its potential. For instance, an in vitro study identified the MIC of sedecamycin against Bacillus subtilis to be 42 μg/mL. medchemexpress.com
The broader lankacidin class, which includes sedecamycin (lankacidin A) and lankacidin C, shows notable activity against clinically relevant pathogens. Lankacidin C has been shown to inhibit the growth of susceptible strains of Staphylococcus aureus. pnas.org Furthermore, studies on lankacidinol, a related compound, have shown it to be as potent as the widely-used antibiotic erythromycin (B1671065) in cell-free assays that measure the inhibition of bacterial polypeptide synthesis. asm.org This intrinsic activity, however, depends on the molecule's ability to penetrate the bacterial cell wall to be effective in live cultures. asm.org
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 42 | medchemexpress.com |
A significant area of investigation for sedecamycin has been its activity against Treponema hyodysenteriae, the causative agent of swine dysentery. In vitro studies have confirmed its potent efficacy against this spirochete. nih.gov A comprehensive study involving 79 field isolates of T. hyodysenteriae determined that the MICs for sedecamycin ranged from 0.78 to 12.5 μg/mL. nih.gov The concentration required to inhibit 90% of the tested strains (MIC90) was found to be 3.13 μg/mL, underscoring its consistent activity. nih.gov
| Parameter | Value (μg/mL) | Reference |
|---|---|---|
| MIC Range | 0.78 - 12.5 | nih.gov |
| MIC90 | 3.13 | nih.gov |
Activity against Gram-Positive Organisms
Investigations into Other Biological Activities
Beyond its antibacterial properties, research has explored the potential of sedecamycin and related lankacidins in other therapeutic areas, including oncology and parasitic diseases.
The lankacidin class of antibiotics has been shown to possess considerable antitumor activity in various in vitro models. pnas.orgnih.gov Lankacidin C, a close structural relative of sedecamycin, has demonstrated cytotoxic effects against several human cancer cell lines. pnas.org In one study, lankacidin C was tested against HeLa (cervical cancer) and T47D (breast cancer) cell lines. asm.org The half-maximal inhibitory concentration (IC50) for HeLa cells was reported as 223.5 μM after 96 hours of incubation. asm.org Lankacidin C has also shown inhibitory activity against L1210 leukemia, B16 melanoma, and 6C3 HED/OG lymphosarcoma cell lines. nih.govoatext.com Additionally, other derivatives, specifically 2,18-seco-lankacidinol A and B, have reported antitumor activity against PC-3 (prostate cancer) and A549 (lung cancer) cells. nih.gov
| Cell Line | Cancer Type | IC50 (μM) | Incubation Time | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 223.5 | 96 hours | asm.org |
| T47D | Breast Cancer | Data Reported | 48, 72, 96 hours | asm.org |
For decades, the antitumor activity of lankacidins was presumed to be linked to their antibiotic mechanism of inhibiting protein synthesis. pnas.orgnih.gov However, recent experimental and computational studies have revealed a different mechanism. It is now understood that the cytotoxic effect of lankacidin is due to a paclitaxel-like action on microtubules. pnas.orgnih.gov
Research confirms that lankacidin acts as a microtubule stabilizer. nih.govnih.gov It enhances the assembly of tubulin and has been shown to displace taxoids, such as paclitaxel, from their binding site on β-tubulin. nih.govmedchemexpress.comnih.gov This was demonstrated in studies where lankacidin C was observed to disrupt the microtubule network in T47D breast cancer cells, a characteristic effect of microtubule-stabilizing agents. escholarship.org This finding identifies a distinct mechanism of action for the antitumor properties of this antibiotic class, separate from its antibacterial function. nih.gov
The potential utility of lankacidins has been suggested to extend to parasitic infections. Some reviews indicate that the lankacidin family of compounds exhibits activity against both trypanosomal and Borreliae pathogens, though specific in vitro data for sedecamycin is limited in the available scientific literature. nih.gov
General research into Trypanosoma brucei, the parasite responsible for African trypanosomiasis, and Borrelia burgdorferi, the agent of Lyme disease, outlines established in vitro methodologies for testing drug susceptibility, such as determining IC50 and MIC values. plos.orgnih.gov While direct studies testing sedecamycin against these pathogens are not prominently detailed, its inclusion in a patent application for the treatment of infections caused by various Borrelia species suggests its recognized potential in this area. googleapis.com
Microtubule Stabilization Mechanisms
Assessment of In Vitro Bacteriostatic and Bactericidal Properties
The in vitro efficacy of an antibiotic is fundamentally characterized by its ability to either inhibit the growth of or kill bacteria. These two distinct effects are defined as bacteriostatic and bactericidal activity, respectively. A bacteriostatic agent prevents the proliferation of bacteria, while a bactericidal agent actively kills them. foamid.com The determination of these properties is a cornerstone of preclinical antibiotic evaluation, providing essential data on the compound's potency and spectrum of activity.
The primary metrics used to quantify these effects are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. idexx.comlitfl.com It is a fundamental measure of an antibiotic's potency. Methodologies like broth dilution or agar (B569324) dilution are standardly used to determine MIC values. litfl.com
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antibiotic required to kill 99.9% of a specific bacterial inoculum over a set period. bmglabtech.commicrochemlab.com The MBC is determined by subculturing from the clear tubes (no visible growth) of an MIC test onto antibiotic-free media to see which concentrations prevented not just growth, but also resulted in cell death. microchemlab.com
An antibiotic's action can be classified based on the relationship between its MBC and MIC values. Generally, an agent is considered bactericidal if the MBC is no more than four times its MIC. If the MBC is significantly higher than the MIC, the agent is typically regarded as bacteriostatic. However, this distinction is not always absolute and can depend on factors such as the bacterial species, the concentration of the antibiotic, and the specific conditions of the test. foamid.comresearchgate.net
Sedecamycin, a 17-membered macrolide antibiotic, demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria and the spirochete Treponema hyodysenteriae, the causative agent of swine dysentery. rroij.comfamic.go.jp Its mechanism of action involves the inhibition of bacterial protein synthesis, a mode of action that is often associated with bacteriostatic effects. rroij.com
In vitro studies have focused on determining the MIC of Sedecamycin against various bacterial isolates. One significant study evaluated the susceptibility of 79 field isolates of T. hyodysenteriae to Sedecamycin. The results demonstrated potent activity, with MIC values ranging from 0.78 to 12.5 µg/mL. nih.govnih.gov The concentration required to inhibit 90% of the tested strains (MIC90) was determined to be 3.13 µg/mL. nih.govnih.gov In these in vitro tests, the activity of Sedecamycin was found to be superior to that of Lincomycin but less potent than Carbadox and Tiamulin against T. hyodysenteriae. asm.org
The detailed findings from the susceptibility testing of T. hyodysenteriae are presented below.
Table 1: In Vitro Activity of Sedecamycin Against Treponema hyodysenteriae
| Parameter | Value (µg/mL) |
|---|---|
| MIC Range | 0.78 - 12.5 |
| MIC for 90% of strains (MIC90) | 3.13 |
Data derived from a study of 79 field isolates. nih.govnih.gov
While detailed MBC data for Sedecamycin are not extensively published in the available literature, its primary mechanism of inhibiting protein synthesis suggests it functions largely as a bacteriostatic agent. rroij.com This is consistent with other macrolide antibiotics, which typically inhibit bacterial growth, relying on the host's immune system to clear the infection. foamid.com
Mechanisms of Resistance to Sedecamycin
Ribosomal Alterations and Target Site Modifications
The primary target of sedecamycin (B1681718) and other macrolide antibiotics is the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. mdpi.com Alterations in this target site can prevent the antibiotic from binding effectively, thereby rendering the bacterium resistant.
The 23S rRNA component of the 50S ribosomal subunit is a key binding site for macrolides. mdpi.com Specific point mutations within the gene encoding this rRNA can confer resistance. For macrolides, mutations at positions A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA are critical for binding and are commonly associated with high-level resistance. nih.gov For instance, an A2067G/C mutation has been selected for in resistance to 16-membered macrolides. frontiersin.org In some bacteria, a C2611T mutation in the peptidyltransferase loop of the 23S rRNA has also been linked to macrolide resistance. nih.gov
Another mechanism of ribosomal alteration is the methylation of the 23S rRNA. plos.org Enzymes known as Erm methyltransferases can modify the exocyclic N6 of adenine (B156593) at position A2058. plos.org This modification sterically hinders the binding of macrolide antibiotics, leading to resistance. plos.org
In addition to the 23S rRNA, ribosomal proteins L4 and L22, which are also part of the 50S subunit, can be altered to confer macrolide resistance. nih.gov Mutations in the genes encoding these proteins can affect the conformation of the ribosome and, consequently, the binding of sedecamycin. For example, single amino acid changes (G72R, G72V) in ribosomal protein L4 have been observed during the induction of resistance to midecamycin, a closely related 16-membered macrolide. frontiersin.org Similarly, specific amino acid changes in ribosomal protein L22 have been found in macrolide-resistant strains of Mycoplasma genitalium. nih.gov
Mutations in 23S rRNA
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are membrane proteins that actively transport a wide range of compounds, including antibiotics, out of the bacterial cell. nih.gov This mechanism prevents the intracellular concentration of the drug from reaching a level high enough to be effective. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to antibiotic resistance. gardp.org These pumps are tripartite systems that span the inner membrane, periplasm, and outer membrane. nih.govgardp.org Overexpression of genes encoding these efflux pumps, such as the mtrCDE system, can lead to increased resistance to macrolides. nih.gov
Enzymatic Inactivation Mechanisms
Bacteria can produce enzymes that chemically modify and inactivate antibiotics. For macrolides like sedecamycin, two primary types of inactivating enzymes are known: esterases and phosphotransferases. mdpi.com
Esterases: These enzymes, encoded by ere genes, hydrolyze the lactone ring that is characteristic of macrolide antibiotics. mdpi.com This cleavage of the macrolactone ring renders the antibiotic unable to bind to its ribosomal target. mdpi.com
Phosphotransferases: Macrolide phosphotransferases, encoded by mph genes, inactivate the antibiotic by attaching a phosphate (B84403) group to it. mdpi.com This modification also prevents the drug from interacting with the ribosome. mdpi.com
Genetic Determinants and Transmission of Sedecamycin Resistance
The genes responsible for sedecamycin resistance are often located on mobile genetic elements such as plasmids and transposons. mdpi.com This mobility allows for the horizontal gene transfer of resistance determinants between different bacterial strains and even different species. wikipedia.orgbioguardlabs.com The primary mechanisms of horizontal gene transfer are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. bioguardlabs.com
Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). bioguardlabs.com
Transformation: The uptake of naked DNA from the environment. wikipedia.org
The presence of resistance genes on these mobile elements facilitates the rapid spread of resistance within and between bacterial populations, posing a significant challenge to the long-term efficacy of antibiotics like sedecamycin. nih.gov
Adaptive Resistance Phenotypes
Adaptive resistance is a temporary form of resistance that occurs when bacteria alter their gene expression in response to an environmental stress, such as exposure to an antibiotic. escholarship.orgnih.gov This is not a result of a permanent genetic change but rather a transient physiological adaptation. escholarship.org For example, bacteria can upregulate the expression of efflux pumps or stress response genes when exposed to sub-lethal concentrations of an antibiotic, allowing them to survive. escholarship.org This adaptive resistance can provide a window of opportunity for the bacteria to acquire more permanent resistance mechanisms through mutation or horizontal gene transfer. escholarship.org The phenomenon of "persister cells," a subpopulation of dormant or slow-growing bacteria that are highly tolerant to antibiotics, is another example of adaptive resistance. researchgate.net
Chemical Synthesis and Structure Activity Relationship Sar Studies
Total Synthesis Approaches to Sedecamycin (B1681718) and its Analogues
The intricate structure of sedecamycin, featuring multiple stereocenters and a large, strained macrocycle, has spurred the development of creative and robust synthetic strategies. Early efforts culminated in the first total synthesis of the related lankacidin C by Kende and coworkers in 1993, a landmark achievement that required 34 steps. nih.govnih.gov Since then, research has focused on developing more efficient and flexible routes, particularly through modular approaches.
Key features of these modular strategies include:
Fragment Disconnection: The complex macrocycle is typically disconnected into several smaller, more manageable fragments. For instance, syntheses have utilized a "top fragment," a "bottom fragment," and a "left fragment," which are constructed independently and then coupled. nih.govescholarship.org
Key Coupling Reactions: A variety of powerful cross-coupling and bond-forming reactions have been employed to assemble these fragments and to close the macrocycle. These include:
Stille Coupling: This palladium-catalyzed reaction has been used for the formation of key carbon-carbon bonds, including the macrocyclization step. nih.govresearchgate.net
Julia-Kocienski Olefination: This reaction is instrumental in forming carbon-carbon double bonds within the macrocyclic backbone. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction has been successfully applied to achieve macrocyclization. nih.govnih.gov
Biomimetic Mannich Macrocyclization: Inspired by the proposed biosynthetic pathway, this elegant strategy uses a Mannich-type reaction to form the 17-membered ring, significantly reducing the number of synthetic steps. acs.orgresearchgate.net
Scalable Fragment Synthesis: An important aspect of modular strategies is the development of scalable routes to the individual building blocks, ensuring that sufficient material is available for the subsequent coupling and macrocyclization steps. nih.gov
These modular approaches have not only enabled the synthesis of natural lankacidins but have also provided access to a wide array of non-natural analogues for biological evaluation. nih.govresearchgate.net
A primary challenge in the synthesis of sedecamycin and its analogues is the precise control of stereochemistry at multiple chiral centers, including the quaternary center at C2. nih.gov Synthetic strategies have incorporated various methods to establish the required stereoconfiguration.
Chiral Pool Synthesis: Some approaches utilize readily available chiral starting materials, such as amino acids (e.g., L-aspartic acid) or carbohydrates (e.g., D-arabinose), to introduce specific stereocenters. nih.govnih.gov
Asymmetric Reactions: The use of chiral auxiliaries and catalysts is a cornerstone of stereochemical control in these syntheses.
The Evans aldol (B89426) reaction has been widely used to predictably establish the stereochemistry of hydroxyl and methyl groups, for example, at the C4 and C5 positions within the β-keto-δ-lactone motif. nih.govescholarship.org
Substrate-controlled aldol reactions , such as the TiCl₄-mediated syn-selective aldol reaction, have delivered key fragments with high diastereoselectivity (>20:1). nih.govescholarship.org
Asymmetric strategies using auxiliaries like Oppolzer's camphorsultam have been leveraged to control the stereochemistry of aldol reactions during fragment synthesis. nih.gov
Stereodivergent Synthesis: Modern approaches have focused on stereodivergent methods that allow access to all possible diastereomers of a particular intermediate. acs.orgresearchgate.net This is particularly valuable for SAR studies, as it enables a thorough investigation of how the stereochemistry at each chiral center impacts biological activity. For example, late-stage β-keto imide aldolizations have been employed to generate all lactonic diastereomers of a synthetic intermediate. acs.org
The ability to control these stereocenters is critical, as studies have shown that the stereochemistry, particularly around the β-keto-δ-lactone core, is crucial for the biological activity of the lankacidin class. nih.govescholarship.org
Development of Modular Synthetic Strategies
Structure-Activity Relationship (SAR) Investigations
SAR studies are essential for understanding how the chemical structure of sedecamycin relates to its biological function. By synthesizing and evaluating a variety of analogues, researchers have identified key structural features responsible for its antimicrobial activity.
Modifications to the 17-membered macrocyclic core have revealed important insights into its role in the activity of lankacidins.
δ-Lactone Moiety: While integral to the structure, the δ-lactone moiety appears to be less critical for certain biological activities. For instance, monocyclic lankacidin derivatives, which lack this bicyclic feature, displayed moderate antitumor activity, suggesting its diminished importance for this specific effect compared to its role in antibacterial action. researchgate.net
Macrocyclic Double Bonds: The position and geometry of double bonds within the macrocycle influence its conformation and activity. Synthetic strategies that can control the stereochemistry of these alkenes, such as the Julia-Kocienski olefination and Wittig reactions, are therefore crucial for probing their impact. nih.gov
Pyruvamide (B1210208) Side Chain: Sedecamycin (Lankacidin A) possesses a pyruvamide group, which is formed by the oxidation of the lactate (B86563) moiety found in its precursor, lankacidinol A. acs.orgresearchgate.net This oxidation is a key step in the biosynthesis and is critical for activity.
Hydroxyl and Acyl Groups: The hydroxyl groups on the macrocycle are key handles for modification. Acylation of these groups can significantly impact biological activity. Notably, O(2')-acyl derivatives of the related compound lankacidinol exhibit potent antibacterial activity. researchgate.net This is attributed to improved lipophilicity, which enhances the ability of the compound to penetrate the bacterial cell membrane. researchgate.netresearchgate.net This highlights that antibacterial potency is a function of both intrinsic activity at the ribosomal target and the ability to reach that target within the cell. researchgate.netresearchgate.net
C4 Methyl Group: The presence of a methyl group at the C4 position has been shown to be synthetically significant and likely influences the molecule's conformation and interaction with its biological target. nih.gov
Studies have shown that some analogues that are inactive against whole bacterial cells can still inhibit polypeptide synthesis in a cell-free system as effectively as the parent compound. researchgate.netresearchgate.net This indicates that the peripheral substituents are crucial for overcoming the bacterial cell wall and membrane barriers.
Impact of Macrocyclic Modifications on Biological Activity
Design and Synthesis of Novel Sedecamycin Derivatives
Building on the foundation of total synthesis and SAR studies, research is actively focused on the rational design and synthesis of novel sedecamycin derivatives with improved properties. mdpi.comnih.gov The goal is to develop new agents with enhanced potency, broader spectrum of activity, and the ability to overcome existing mechanisms of antibiotic resistance. mdpi.com
The modular synthetic routes developed for the natural products are ideally suited for this purpose. nih.govmdpi.com By swapping out different building blocks during the synthesis, chemists can rapidly generate a library of new compounds with targeted modifications. mdpi.com For example, by altering the fragments used in the convergent assembly, derivatives with different substituents on the macrocycle can be created. nih.govescholarship.org
Current efforts in designing novel derivatives are informed by the detailed SAR data. For example, knowing that lipophilicity is key for cell penetration, derivatives with modified acyl groups are being explored. researchgate.net Furthermore, the creation of stereochemical variants allows for the fine-tuning of the molecule's three-dimensional shape to optimize its binding affinity for the bacterial ribosome. escholarship.orgresearchgate.net The synthesis of compounds like iso-4-Me-Δ16,17-Z-lankacidin C and other diastereomeric iso-lankacidinols are examples of this strategy in action, providing new chemical entities for biological screening. escholarship.org These synthetic endeavors provide an avenue for extensive structural diversification, aiming to unlock the full therapeutic potential of the lankacidin scaffold. nih.gov
Structural Revision of Related Lankacidin Congeners
The structural elucidation of natural products is a complex process, and initial assignments are occasionally revised in light of new evidence from chemical synthesis and advanced spectroscopic analysis. The lankacidin class of antibiotics, to which Sedecamycin (also known as lankacidin A) belongs, has seen several such revisions for its congeners. acs.orgnih.gov These re-evaluations have been crucial for understanding the precise molecular architecture, which in turn is fundamental for elucidating biosynthetic pathways and advancing structure-activity relationship (SAR) studies.
Key members of the lankacidin family, including 2,18-seco-lankacidinol A, 2,18-seco-lankacidinol B, and iso-lankacidinol, have undergone significant structural reassignment. nih.govnih.gov These revisions were largely necessitated by discrepancies observed between the spectroscopic data of the originally proposed structures and those of the synthetically prepared molecules.
2,18-seco-Lankacidinol B
In 2018, two new acyclic members of the lankacidin family, 2,18-seco-lankacidinol A and B, were isolated. nih.govescholarship.org They were notable for lacking the C2–C18 bond that characterizes most other lankacidins. escholarship.org However, a modular total synthesis of 2,18-seco-lankacidinol B revealed that the original stereochemical assignment at the C4 position was incorrect. escholarship.orgnih.gov The synthesis of various stereochemical variants of the β-keto-δ-lactone core ultimately demonstrated that the natural product possessed an S-configuration at C4, not the initially proposed R-configuration. acs.orgescholarship.org This finding had significant implications for the understanding of the biosynthesis of lankacidin natural products. escholarship.org
2,18-seco-Lankacidinol A
Following the revision of its sister compound, the structure of 2,18-seco-lankacidinol A also came under scrutiny. This macrocyclic congener is unique for containing a hemiaminal linkage. acs.org A concise, modular synthesis inspired by a revised biosynthetic proposal was undertaken. acs.org The synthesis allowed for facile, stereodivergent access to all possible diastereomers of the lactonic portion. acs.orgresearchgate.net Comparison of the NMR spectra of the synthetic isomers with the reported data for the natural product confirmed that the initially assigned structure was incorrect. acs.orgnih.gov The revision was based on a reconsidered biosynthetic pathway involving an intramolecular transacetalization. acs.org
Iso-lankacidinol and Iso-lankacyclinol
The structural reassignments were not limited to the seco-lankacidinols. The total synthesis of several diastereoisomers of iso-lankacidinol also led to its structural revision. nih.gov A biomimetic synthesis approach, which mimicked the postulated biosynthetic reactions, was instrumental in this process. nih.gov This strategy not only enabled the correction of the structure of iso-lankacidinol but also that of iso-lankacyclinol. nih.gov The synthetic efforts revealed previously underappreciated chemical diversity generated by the enzymatic macrocyclization steps in the biosynthesis. researchgate.net
The table below summarizes the key structural revisions for lankacidin congeners.
| Compound Name | Original Structural Feature | Revised Structural Feature | Method of Revision |
| 2,18-seco-Lankacidinol B | (4R)-stereochemistry | (4S)-stereochemistry | Total synthesis and comparison of stereoisomers. acs.orgescholarship.org |
| 2,18-seco-Lankacidinol A | Originally proposed macrocyclic structure | Revised macrocyclic structure | Modular synthesis based on revised biogenetic proposal and spectroscopic comparison. acs.orgnih.gov |
| Iso-lankacidinol | Originally proposed structure | Revised structure | Modular synthesis and structural reassignment. nih.govnih.govresearchgate.net |
| Iso-lankacyclinol | Originally proposed structure | Revised structure | Biomimetic synthesis and structural reassignment. nih.gov |
These structural revisions, driven by sophisticated total synthesis, have provided a more accurate picture of the lankacidin family. They underscore the power of chemical synthesis as a tool for verifying natural product structures and provide a solid foundation for future research into the biological activities and therapeutic potential of Sedecamycin and its related compounds.
Advanced Analytical Methodologies for Sedecamycin Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental technique for separating individual components from complex mixtures. mdpi.com For macrolide antibiotics like Sedecamycin (B1681718), chromatographic methods are indispensable for purity assessment, quantitative analysis in pharmaceutical forms, and measurement in biological samples. nih.govcore.ac.uk High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this domain. mdpi.combjbms.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Sedecamycin due to its high resolution, accuracy, and efficiency. openaccessjournals.com It is frequently employed for the determination and quantification of Sedecamycin in various matrices, such as animal feed and biological tissues. nih.govrroij.com
A reverse-phase HPLC method has been developed for the analysis of Sedecamycin in animal feed, which is considered more environmentally friendly and suitable for feed matrix analysis than normal-phase systems. rroij.com In one such method, analysis of a porcine complete feed sample spiked with Sedecamycin showed a distinct peak at a retention time of 12.3 minutes, with no interference from the feed matrix. rroij.com For the determination of Sedecamycin and its primary metabolites (lankacidin C, lankacidinol A, and lankacidinol) in swine plasma and tissues, a liquid chromatographic method using silica (B1680970) gel and ODS-silica as the stationary phase has been established. nih.gov This method demonstrated high sensitivity, with detection limits at or below 0.05 ppm and average recoveries exceeding 75%. nih.gov
Table 1: Exemplary HPLC Parameters for Sedecamycin Analysis
| Parameter | Method for Animal Feed rroij.com | Method for Swine Plasma/Tissues nih.gov |
|---|---|---|
| Stationary Phase | X-Terra C18 (150 × 2.1 mm, 3.5 μm) | Silica gel and ODS-silica |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) | Not specified |
| Flow Rate | 300 µL/min | Not specified |
| Column Temperature | 40°C | Not specified |
| Detection | UV | Not specified |
| Retention Time | 12.3 min | Not specified |
| Limit of Detection (LOD) | S/N ratio of 3:1 | ≤ 0.05 ppm |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. synthinkchemicals.com This hyphenated technique is invaluable for the structural elucidation of unknown compounds and is frequently used as a confirmatory method in antibiotic residue analysis. rroij.comsynthinkchemicals.comamericanpharmaceuticalreview.com
For Sedecamycin, an LC-MS/MS method has been established to confirm its presence in animal feed, complementing HPLC screening methods. rroij.com The high selectivity and sensitivity of the LC-MS/MS system make it ideal for analyzing complex matrices. rroij.com Generally, for macrolide analysis, LC coupled to a triple-quadrupole mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode is the preferred choice for quantification and confirmation. nih.gov The technique works by ionizing compounds separated by the LC column and then measuring their mass-to-charge ratios. synthinkchemicals.com Further fragmentation of selected ions in the tandem mass spectrometer provides structural information, creating a unique fingerprint for the compound. synthinkchemicals.comamericanpharmaceuticalreview.com This capability is critical for identifying metabolites and degradation products in complex samples. nih.govcore.ac.uk
Table 2: LC-MS/MS Parameters for General Macrolide Analysis
| Parameter | Typical Value/Setting |
|---|---|
| LC Column | C18 reversed-phase nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI) americanpharmaceuticalreview.com |
| Mass Analyzer | Triple-Quadrupole (QqQ), Time-of-Flight (TOF) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification nih.govacs.org |
| Diagnostic Ions | Specific precursor-to-product ion transitions are monitored for identification and confirmation. For 16-membered macrolides, product ions at m/z 174 can be diagnostic. mdpi.com |
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic Methods in Molecular Characterization
Spectroscopic techniques are essential for determining the detailed molecular structure of chemical compounds. nih.gov For a complex molecule like Sedecamycin, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide unparalleled insights at the atomic level, revealing the compound's conformation and absolute configuration, respectively. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational behavior of molecules in solution. mdpi.comnih.gov It is particularly powerful for studying macrolide antibiotics, as it can provide a wealth of information under near-physiological conditions. mdpi.com Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, NOESY, ROESY) are applied to determine structure, conformation, and diastereomer ratios. mdpi.comnih.gov
Approaches that combine NMR spectroscopy with molecular modeling have been extensively used to study the conformational behavior of 14- and 15-membered macrolide antibiotics. mdpi.com For instance, advanced NMR techniques were utilized to confirm the structure and conformation of newly synthesized 14-membered macrolides. mdpi.com Similarly, the conformation of tylosin (B1662201) A, a 16-membered macrolide, was investigated in solution using both 1D and 2D NMR techniques. mdpi.com Nuclear Overhauser Effect (NOE)-based experiments are particularly crucial as they can be used to study the conformation of macrolides in both free and ribosome-bound states. mdpi.com Although specific extensive conformational studies on Sedecamycin itself are not widely published, the established use of NMR for closely related macrolides demonstrates its critical role in understanding the spatial arrangement of Sedecamycin's macrocyclic ring and its substituents, which is vital for its biological activity.
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at an atomic level, providing an unambiguous determination of the absolute configuration of chiral molecules. researchgate.netnih.govnih.gov The technique relies on the diffraction pattern produced when a single crystal is exposed to an X-ray beam. mit.edu
The absolute configuration of the pyruvamido β-keto-δ-lactone motif found in lankacidin A, the drug name for Sedecamycin, was successfully determined using X-ray crystallographic analysis of its hydrazone derivative. acs.org This analysis is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The determination of absolute configuration by X-ray diffraction is based on the phenomenon of anomalous (or resonant) scattering, which creates small but measurable differences between the intensities of specific, symmetry-related reflections (Bijvoet pairs). researchgate.netmit.edu While challenging for compounds containing only light atoms (like C, H, N, O), modern techniques and equipment now allow for the confident determination of absolute configuration even in the absence of heavier atoms. mit.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Studies
Sample Preparation and Extraction Protocols for Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable analysis, especially in complex research matrices such as animal feed, biological tissues, and environmental samples. nih.gov The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument. nih.govmdpi.com
For the analysis of Sedecamycin, various extraction protocols have been developed depending on the matrix.
Animal Feed: A common procedure involves ultrasonic extraction of the ground feed sample with an organic solvent like acetonitrile. rroij.com This is followed by a cleanup step using solid-phase extraction (SPE) cartridges, such as Oasis HLB, to remove matrix components before HPLC or LC-MS/MS analysis. rroij.comfamic.go.jp
Swine Plasma: A straightforward liquid-liquid extraction (LLE) can be used. The plasma is directly extracted with a solvent such as ethyl acetate, and the resulting extract can be analyzed without further purification. nih.gov
Swine Tissues: Tissue samples are first homogenized in a buffer solution (e.g., phosphate (B84403) buffer containing sodium chloride). nih.gov The homogenate is then extracted with ethyl acetate. To eliminate endogenous interfering substances, the extract undergoes a cleanup step using double-layered column chromatography with silica gel and Florisil. nih.gov
Table 3: Summary of Sedecamycin Extraction Protocols
| Matrix | Extraction Method | Cleanup Step | Reference |
|---|---|---|---|
| Animal Feed | Ultrasonic extraction with acetonitrile | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | rroij.comfamic.go.jp |
| Swine Plasma | Liquid-Liquid Extraction (LLE) with ethyl acetate | None required | nih.gov |
| Swine Tissues | Homogenization in buffer, followed by LLE with ethyl acetate | Double-layered column chromatography (Silica gel-Florisil) | nih.gov |
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthetic gene cluster for lankacidins, including Sedecamycin (B1681718) (Lankacidin A), is located on a giant linear plasmid (pSLA2-L) in Streptomyces rochei. tandfonline.comresearchgate.net The pathway is a fascinating and complex example of modular-iterative mixed polyketide biosynthesis. tandfonline.comoup.com While key enzymes such as the hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) LkcA, the amine oxidase LkcE, and various PKS modules (LkcC, LkcF, LkcG) have been identified, the precise sequence of events is not fully resolved. tandfonline.comresearchgate.net
A significant unresolved question is how the assembly of the polyketide chain is accomplished with only five identified ketosynthase (KS) domains, despite requiring eight condensation cycles. researchgate.nettandfonline.com This suggests that some PKS modules or individual domains are used iteratively. tandfonline.comoup.com However, attempts to isolate many of the expected polyketide intermediates from mutant strains have been challenging, hindering a complete understanding of the modular-iterative mechanism. tandfonline.comtandfonline.com
Future research should focus on developing novel strategies to trap and identify these transient intermediates. This could involve creating more targeted gene knockouts, using advanced mass spectrometry techniques for metabolite profiling, and employing cell-free reconstitution systems to study the enzymatic reactions in a controlled environment. A complete elucidation of the pathway will not only solve a fundamental biochemical puzzle but also open avenues for biosynthetic engineering to create novel Sedecamycin analogues.
| Enzyme/Protein | Gene | Proposed Function in Lankacidin Biosynthesis |
| LkcA | lkcA | Hybrid NRPS-PKS enzyme involved in the initiation and early elongation steps. researchgate.net |
| LkcB | lkcB | Discrete dehydratase (DH) domain, likely used iteratively. oup.comresearchgate.net |
| LkcC | lkcC | Multidomain PKS proposed to be used iteratively multiple times. tandfonline.comtandfonline.com |
| LkcD | lkcD | Discrete acyltransferase (AT) domain. oup.com |
| LkcE | lkcE | Dual-function amine oxidase/macrocyclase that catalyzes the critical ring-closing intramolecular Mannich reaction. researchgate.netresearchgate.net |
| LkcF, LkcG | lkcF, lkcG | Multidomain PKS modules used in later stages of elongation. tandfonline.comtandfonline.com |
| LkcH | lkcH | Candidate enzyme for acetyl transfer at C-7. researchgate.net |
| LkcI, LkcJ | lkcI, lkcJ | ABC transporter genes potentially involved in self-resistance. mdpi.com |
Comprehensive Molecular Dynamics Simulations of Sedecamycin-Target Interactions
The antimicrobial activity of Sedecamycin is attributed to its binding to the bacterial ribosome. nih.gov Crystallographic studies have successfully revealed the binding site of lankacidin at the peptidyl transferase center (PTC) of the eubacterial large ribosomal subunit. nih.govpnas.org This static picture provides a crucial foundation, but a dynamic understanding of the interaction is essential for rational drug design.
Comprehensive molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of drug-receptor complexes. sanbonmatsu.orgmpg.de Future research should leverage the existing crystal structure data to perform extensive all-atom MD simulations of Sedecamycin bound to the bacterial ribosome. Such simulations can elucidate the precise conformational changes induced in both the drug and the ribosome upon binding, calculate the binding free energy to quantify the affinity, and identify the key amino acid and nucleotide residues that stabilize the interaction. nih.govresearchgate.net This detailed understanding is critical for predicting how mutations in the ribosome, a common resistance mechanism, might affect drug binding. nih.gov Furthermore, simulations can be used to model the binding of novel, synthetically designed Sedecamycin analogues, allowing for in silico screening before undertaking costly chemical synthesis. mdpi.com
Discovery of Novel Sedecamycin-Producing Strains and Analogues
Sedecamycin is produced by Streptomyces rochei 7434AN4. nih.gov While this strain is the archetypal producer, exploring the diversity of nature could uncover new strains with potentially superior production capabilities or the ability to synthesize novel, more potent lankacidin analogues. Systematic screening of other Streptomyces species, particularly from unique ecological niches, is a promising avenue. nih.gov
In addition to finding new natural producers, generating novel analogues through chemical and biological methods is a key research direction.
Semisynthesis: Chemical modifications of the Sedecamycin scaffold have already yielded derivatives. For instance, novel N-acyl analogues have been prepared from 3-isocyanatolankone diformate, although many showed reduced activity, likely due to issues with penetrating the bacterial cell membrane. asm.orgasm.org This highlights the need for modifications that balance intrinsic activity with cellular uptake.
Biosynthetic Engineering: As knowledge of the lkc gene cluster grows, manipulating the biosynthetic machinery offers a powerful route to new compounds. Inactivating specific genes can lead to the accumulation of intermediates or shunt products. For example, inactivating the lkmCVI gene in the related lankamycin (B1674470) pathway in S. rochei led to a novel derivative with a branched-chain deoxysugar. nih.gov Similar targeted mutations within the Sedecamycin pathway could yield a library of new analogues.
Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic, non-native precursor molecules can lead to their incorporation into the final structure, creating novel derivatives.
Recently, new members of the lankacidin family, such as 2,18-seco-lankacidinol A and B, have been isolated, demonstrating that structural diversity exists in nature and can be harnessed for further development. nih.gov
Development of Strategies to Counter Sedecamycin Resistance Mechanisms
The rise of antimicrobial resistance is a global health crisis that threatens the efficacy of all antibiotics, including Sedecamycin. nih.govacs.org For macrolide-type antibiotics, common resistance mechanisms include modification of the ribosomal target (e.g., mutations in the 23S rRNA) and active efflux of the drug from the bacterial cell. mdpi.comnih.gov
The lankacidin biosynthetic gene cluster in S. rochei itself contains genes for ABC transporters (lkcI and lkcJ) that likely function to export the antibiotic, conferring self-resistance upon the producing organism. mdpi.com It is plausible that pathogenic bacteria could acquire similar efflux pumps, reducing the intracellular concentration of Sedecamycin to sub-therapeutic levels.
Future research must focus on two key strategies:
Developing Resistance-Evading Analogues: Synthesizing or engineering Sedecamycin derivatives that can still bind effectively to a mutated ribosome or are poor substrates for efflux pumps is a primary goal. This requires a detailed structural understanding of both the drug-ribosome interaction and the drug-efflux pump interaction.
Developing Adjuvants: An alternative approach is to co-administer Sedecamycin with a compound that inhibits the resistance mechanism. For example, the development of efflux pump inhibitors (EPIs) that block the bacterial pumps would restore the susceptibility of resistant strains to Sedecamycin. This combination therapy approach is a burgeoning field in antimicrobial research.
Exploration of Synergistic Activity with Other Antimicrobial Agents (in vitro)
Combination therapy, where two or more antibiotics are used together, can offer several advantages, including a broader spectrum of activity, reduced likelihood of resistance emergence, and potential for synergistic effects. frontiersin.orgmdpi.com A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects.
A compelling example of synergy already exists for the lankacidin class. The producing organism, S. rochei, also synthesizes another antibiotic, lankamycin. pnas.org Structural and biochemical studies have shown that lankacidin and lankamycin bind to adjacent sites on the ribosome—the peptidyl transferase center and the nascent peptide exit tunnel, respectively. pnas.orgnih.gov This dual binding leads to a synergistic inhibition of bacterial growth. pnas.orgresearchgate.net
This inherent synergy provides a strong rationale for exploring other potential synergistic partners for Sedecamycin. In vitro studies, such as checkerboard assays, should be conducted to screen for synergistic interactions between Sedecamycin and a wide range of other clinically relevant antibiotics. pnas.org Promising partners could include antibiotics with different mechanisms of action, such as cell wall synthesis inhibitors (e.g., β-lactams) or DNA replication inhibitors (e.g., fluoroquinolones). Identifying effective synergistic combinations could expand the clinical utility of Sedecamycin, particularly for treating difficult, multidrug-resistant infections. While one study compared the efficacy of Sedecamycin against Treponema hyodysenteriae with drugs like carbadox, tiamulin, and lincomycin, showing superior or similar activity, dedicated synergy testing remains a largely unexplored and highly promising field of research. asm.orgnih.govnih.gov
Q & A
Q. What are the key structural features of Sedecamycin, and how do they influence its pharmacological activity?
Sedecamycin (C₂₇H₃₅NO₈, MW 501.57) is a macrolide antibiotic with a complex bicyclic structure, including acetyloxy and hydroxyl groups critical for binding to bacterial ribosomes . Its stereochemistry (e.g., (2S)-N-[(1S,2R,...) configuration) determines specificity against Gram-positive bacteria and spirochetes like Treponema hyodysenteriae. Researchers should employ spectroscopic techniques (NMR, X-ray crystallography) to correlate structural motifs with activity, referencing historical synthesis pathways from Streptomyces species .
Q. What experimental models are appropriate for evaluating Sedecamycin’s antibacterial efficacy?
Standard protocols include:
- In vitro assays : Minimum inhibitory concentration (MIC) tests using broth microdilution against clinical isolates (e.g., Clostridium spp.) with positive/negative controls .
- In vivo models : Swine dysentery trials, monitoring fecal bacterial load reduction and histopathological changes. Ensure compliance with ethical guidelines for animal studies .
- Data reporting : Use metric units (e.g., μg/mL for MIC) and specify statistical methods (e.g., ANOVA for dose-response curves) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on Sedecamycin’s spectrum of activity?
Discrepancies may arise from variations in bacterial strains, assay conditions, or dosage regimens. To address this:
- Replicate studies : Use standardized CLSI/MENSUREC protocols for MIC determination .
- Meta-analysis : Compare datasets across publications, noting variables like pH, incubation time, and solvent used for drug preparation .
- Mechanistic studies : Employ transcriptomics to identify gene expression changes in resistant vs. susceptible strains .
Q. What methodologies are recommended for studying Sedecamycin’s mechanism of action at the molecular level?
- Ribosome binding assays : Use radiolabeled Sedecamycin and ribosomal subunits to quantify binding affinity via scintillation counting .
- Cryo-EM : Resolve the drug-ribosome interaction at near-atomic resolution, focusing on 50S subunit interactions .
- Resistance profiling : Screen for mutations in rRNA or efflux pump overexpression using whole-genome sequencing of laboratory-evolved resistant strains .
Q. How can researchers optimize the synthesis of Sedecamycin derivatives to enhance bioavailability?
- Structure-activity relationship (SAR) studies : Modify the acetyloxy group or bicyclic core via semi-synthesis, then assess solubility (logP) and plasma stability .
- Formulation testing : Use HPLC to monitor degradation in simulated gastric fluid and compare with pharmacokinetic data from rodent models .
- Data validation : Report yield, purity (≥95% by HPLC), and spectral data (HRMS, ¹H/¹³C NMR) for all novel analogs .
Methodological Guidelines
- Experimental reproducibility : Document reagent sources (e.g., Sigma-Aldridch catalog numbers), equipment calibration dates, and statistical software (e.g., GraphPad Prism v10) .
- Data presentation : Use tables to summarize MIC values (Table 1) and figures for dose-response curves (≥300 dpi resolution) .
Table 1 : Example Data from Sedecamycin Efficacy Studies
| Bacterial Strain | MIC (μg/mL) | Model System | Reference |
|---|---|---|---|
| T. hyodysenteriae | 0.25–0.5 | Swine ileal loop | |
| Clostridium perfringens | 1.0 | Broth microdilution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
